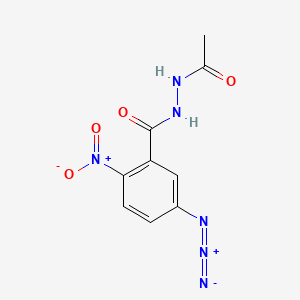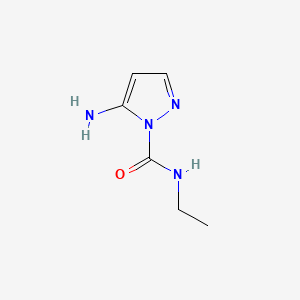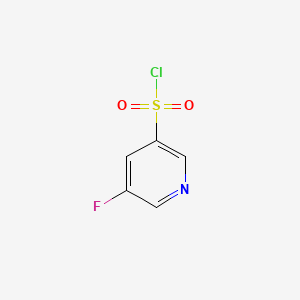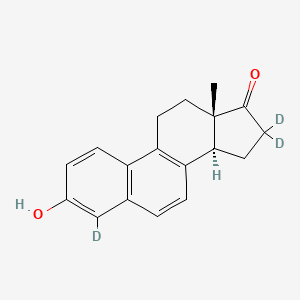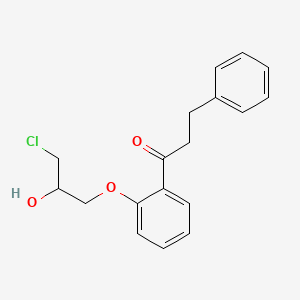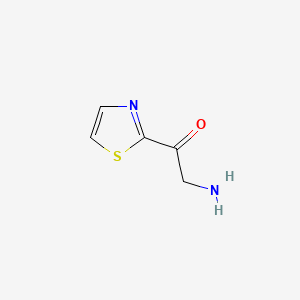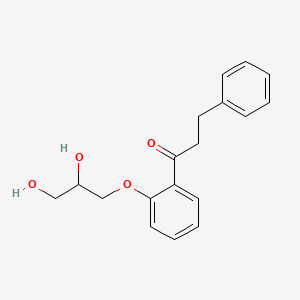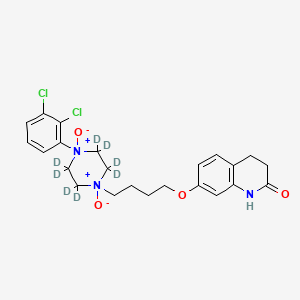
Glycidyl Eicosapentaenoate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Eicosapentaenoate-d5 is a deuterated derivative of glycidyl eicosapentaenoate, which is an ester of eicosapentaenoic acid. This compound is primarily used in biochemical and proteomics research. The molecular formula of this compound is C23H29D5O3, and it has a molecular weight of 363.55 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is common to verify the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl Eicosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols .
Applications De Recherche Scientifique
Glycidyl Eicosapentaenoate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in the study of lipid metabolism and the role of eicosapentaenoic acid in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Used in the development of new materials and formulations, particularly in the food and pharmaceutical industries
Mécanisme D'action
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its interaction with cellular membranes and enzymes. The compound is known to modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cellular signaling .
Comparaison Avec Des Composés Similaires
Glycidyl Eicosapentaenoate: The non-deuterated form of Glycidyl Eicosapentaenoate-d5.
Glycidyl Docosahexaenoate: An ester of docosahexaenoic acid with similar biochemical properties.
Glycidyl Linoleate: An ester of linoleic acid with different fatty acid composition.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in isotopic labeling studies. This property allows researchers to trace the metabolic pathways and interactions of eicosapentaenoic acid in biological systems .
Propriétés
Numéro CAS |
1795143-63-3 |
|---|---|
Formule moléculaire |
C23H34O3 |
Poids moléculaire |
363.553 |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clé InChI |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Synonymes |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester; EPA Glycidyl-d5 Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


